An In-Depth Technical Guide to the Synthesis of Cyclohexanone Oxime and its Conversion to Azepan-2-one (ε-Caprolactam)
An In-Depth Technical Guide to the Synthesis of Cyclohexanone Oxime and its Conversion to Azepan-2-one (ε-Caprolactam)
Abstract: This technical guide provides a comprehensive overview of the synthesis of cyclohexanone oxime from cyclohexanone and hydroxylamine, a pivotal reaction in the industrial production of Azepan-2-one (ε-caprolactam), the monomer for Nylon 6. This document details the underlying reaction mechanisms, presents standardized experimental protocols for laboratory and industrial contexts, and summarizes key quantitative data. Furthermore, it explores modern, greener synthetic alternatives and outlines the subsequent Beckmann rearrangement, which converts the oxime intermediate into the final lactam product. The content is tailored for researchers, chemists, and professionals in the fields of chemical synthesis and drug development.
Reaction Overview and Mechanism
The synthesis of cyclohexanone oxime is a classic condensation reaction between a ketone (cyclohexanone) and hydroxylamine.[1] The overall transformation is as follows:
C₅H₁₀CO (Cyclohexanone) + NH₂OH (Hydroxylamine) → C₆H₁₁NO (Cyclohexanone Oxime) + H₂O
Industrially and in laboratory settings, hydroxylamine is typically supplied as a more stable salt, such as hydroxylamine hydrochloride (NH₂OH·HCl) or hydroxylamine sulfate.[2][3] Consequently, the reaction mechanism involves two primary stages:
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Generation of Free Hydroxylamine: A base (e.g., sodium acetate, sodium hydroxide) is used to deprotonate the hydroxylamine salt, releasing the free hydroxylamine, which is a potent nucleophile.[2][4]
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Nucleophilic Addition-Elimination: The nitrogen atom of the free hydroxylamine performs a nucleophilic attack on the electrophilic carbonyl carbon of cyclohexanone. This forms a tetrahedral intermediate, which then undergoes a series of proton transfers and subsequent dehydration (elimination of a water molecule) to yield the final cyclohexanone oxime product.[5][6]
Experimental Protocols & Workflows
The synthesis can be adapted for various scales, from laboratory benchtop procedures to large-scale industrial production.
This protocol is based on established laboratory procedures for synthesizing gram-scale quantities of cyclohexanone oxime.[4][7]
Materials:
-
Cyclohexanone (5.0 mL)
-
Hydroxylamine hydrochloride (5.0 g)
-
Sodium acetate, crystallized (7.5 g)
-
Ethanol (25 mL)
-
Distilled water (40 mL)
-
Petroleum ether (for recrystallization)
Procedure:
-
Reagent Preparation: In a 250 mL conical flask, dissolve 5.0 g of hydroxylamine hydrochloride and 7.5 g of sodium acetate in 40 mL of distilled water. Warm the solution gently to approximately 40°C.
-
Reaction Initiation: In a separate beaker, dissolve 5.0 mL of cyclohexanone in 25 mL of ethanol. The ethanol acts as a co-solvent to ensure miscibility in the aqueous medium.[4]
-
Add the cyclohexanone-ethanol solution to the aqueous hydroxylamine mixture.
-
Reaction and Precipitation: Stir the combined mixture vigorously. Crystalline cyclohexanone oxime will begin to separate from the solution, often within minutes.[7]
-
Isolation: Cool the reaction flask in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold water.
-
Purification: For higher purity, recrystallize the crude product from a suitable solvent such as petroleum ether or ethanol.[4][7] The purified product should be a white solid with a melting point of 88-91°C.[1]
Industrial Production: On an industrial scale, the process is optimized for efficiency and cost. The BASF process, for example, reacts cyclohexanone with hydroxylammonium sulfate and ammonia at elevated temperatures (85-90°C) in a weakly acidic solution.[3] A significant drawback of traditional methods is the large-scale production of ammonium sulfate as a byproduct.
Greener Synthetic Routes: Modern research focuses on more sustainable methods to minimize waste and avoid harsh conditions.
-
Ammoximation: This process reacts cyclohexanone directly with ammonia and hydrogen peroxide over a titanosilicate catalyst (TS-1), with water as the only solvent. Optimized conditions can be 65°C for 1.5 hours.[8]
-
Electrochemical Synthesis: An innovative approach uses the electrochemical reduction of nitrate on a Zn-Cu alloy catalyst to generate the hydroxylamine intermediate in situ. This method can achieve a 97% yield under ambient conditions in an aqueous buffer.[9][10]
Quantitative Data Summary
The efficiency of cyclohexanone oxime synthesis varies significantly with the chosen methodology. The following table summarizes quantitative data from various reported protocols.
| Method | Key Reagents | Solvent(s) | Conditions | Yield | Reference |
| Classical Lab Synthesis | Cyclohexanone, NH₂OH·HCl, NaOAc | Water / Ethanol | 40°C, then cooling | Good to High | [7],[4] |
| Industrial Ammoximation | Cyclohexanone, NH₃, H₂O₂ | Water | 65°C, 1.5 h | High | [8] |
| Ti-MWW Catalysis | Cyclohexanone, NH₃, Cumene Hydroperoxide | Acetonitrile | 115°C, 1 h | 83.5% | [11] |
| Electrochemical Method | Cyclohexanone, KNO₃ (N source) | Aqueous Buffer (pH 7) | Ambient Temp., 2.5 h | 97% | [9],[10] |
Conversion to Azepan-2-one (ε-Caprolactam)
Cyclohexanone oxime is almost exclusively produced as a stable intermediate for the synthesis of ε-caprolactam (a lactam, or cyclic amide, which has the IUPAC name Azepan-2-one). This transformation is achieved through the Beckmann rearrangement , a classic acid-catalyzed reaction.[1][12]
In this process, treatment of cyclohexanone oxime with a strong acid, typically oleum (fuming sulfuric acid) in industrial settings, causes the group anti-periplanar to the hydroxyl group to migrate to the nitrogen atom, forming the seven-membered lactam ring.[13][14]
References
- 1. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. youtube.com [youtube.com]
- 5. studylib.net [studylib.net]
- 6. youtube.com [youtube.com]
- 7. prepchem.com [prepchem.com]
- 8. Green route to synthesize oxime-Academax [academax.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn–Cu Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclohexanone oxime synthesis - chemicalbook [chemicalbook.com]
- 12. scribd.com [scribd.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
